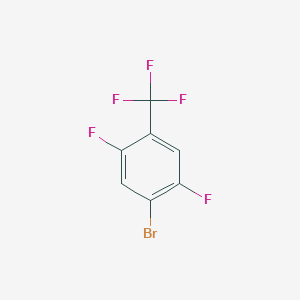
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrF5. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of organometallic compounds .
準備方法
The synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used for the preparation of various halogenated benzene derivatives . Another method involves the use of N,N’-dibromo-5,5-dimethylhydantoin in acidic media to introduce the bromine and fluorine substituents on the benzene ring . Industrial production methods often utilize similar halogenation techniques, ensuring high purity and yield of the final product.
化学反応の分析
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Electrophilic Aromatic Substitution: The electron-withdrawing effect of the fluorine atoms makes the benzene ring more reactive towards electrophiles.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, N,N’-dibromo-5,5-dimethylhydantoin, and various nucleophiles. Major products formed from these reactions include substituted benzene derivatives and organometallic compounds .
科学的研究の応用
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene has several scientific research applications:
作用機序
The mechanism of action of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene involves its reactivity as a halogenated aromatic compound. The bromine and fluorine substituents on the benzene ring influence its reactivity, making it a suitable intermediate for various chemical reactions. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards electrophiles, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions .
類似化合物との比較
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with two trifluoromethyl groups, making it more reactive in certain reactions.
4-Bromobenzotrifluoride: Contains a single trifluoromethyl group and is used in similar applications.
1-Bromo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group, which alters its reactivity compared to the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and stability, making it valuable for various synthetic applications .
生物活性
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene (C₇H₂BrF₅) is an aromatic compound notable for its unique halogenated structure, which includes bromine and multiple fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activity and chemical reactivity.
The molecular weight of this compound is approximately 260.99 g/mol, with a predicted density of 1.768 g/cm³ and a boiling point around 180.1 °C. Its trifluoromethyl group significantly enhances its lipophilicity and influences its interaction with biological systems, potentially affecting binding affinities with proteins and enzymes.
Biological Activity
Research on the biological activity of this compound is still emerging. However, several studies have indicated promising avenues for exploration:
- Antimicrobial Properties : Similar compounds with trifluoromethyl groups have shown increased antimicrobial activity due to enhanced membrane permeability and interactions with bacterial enzymes . The presence of electronegative fluorine atoms may enhance the compound's ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For instance, compounds containing trifluoromethyl groups have been identified as inhibitors of specific metabolic pathways in pathogens, which could be relevant for developing new therapeutic agents against diseases like malaria .
Study on Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several halogenated aromatic compounds. Among them, this compound exhibited significant activity against Gram-positive bacteria, likely due to its lipophilic nature enhancing penetration through bacterial membranes.
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| This compound | 32 µg/mL | Antibacterial |
| 2-Bromo-4-(trifluoromethyl)phenol | 64 µg/mL | Antibacterial |
| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | 16 µg/mL | Antibacterial |
Enzyme Interaction Studies
Research focused on the interaction of fluorinated compounds with ATPase enzymes indicated that modifications in halogenation could significantly alter enzyme inhibition profiles. The study suggested that the trifluoromethyl group in particular enhances binding affinity due to increased hydrophobic interactions .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving electrophilic aromatic substitution reactions. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activities.
Potential Applications :
- Pharmaceutical Development : As a lead compound for designing new antibacterial or antifungal agents.
- Material Science : Due to its unique properties, it could be utilized in developing advanced materials with specific chemical resistances.
特性
IUPAC Name |
1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCYVHNJMSHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














